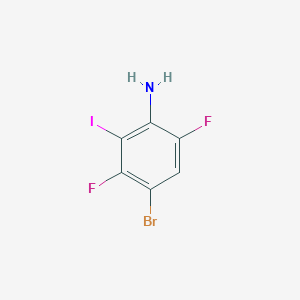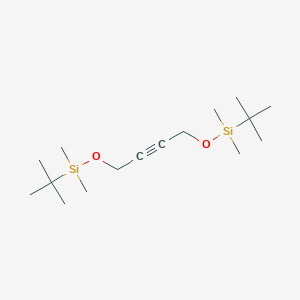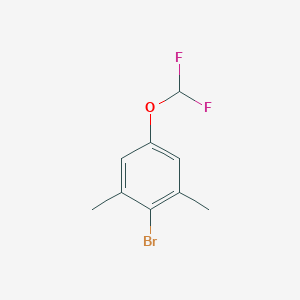
2-bromo-5-(difluoromethoxy)-1,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(difluoromethoxy)-1,3-dimethylbenzene is an organic compound with the molecular formula C9H9BrF2O. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(difluoromethoxy)-1,3-dimethylbenzene typically involves the bromination of 1,3-dimethylbenzene followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The difluoromethoxy group can be introduced using difluoromethyl ether in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(difluoromethoxy)-1,3-dimethylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to alter the difluoromethoxy group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products may include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products can include carboxylic acids or aldehydes.
Reduction Reactions: Products may include dehalogenated compounds or altered methoxy derivatives.
Applications De Recherche Scientifique
2-Bromo-5-(difluoromethoxy)-1,3-dimethylbenzene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: The compound is investigated for its potential therapeutic properties and as a building block in drug discovery.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-bromo-5-(difluoromethoxy)-1,3-dimethylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom and difluoromethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-(difluoromethoxy)pyridine
- 2-Bromo-3-difluoromethoxy-5-fluoropyridine
- 2-Bromo-5-(trifluoromethoxy)pyridine
Uniqueness
2-Bromo-5-(difluoromethoxy)-1,3-dimethylbenzene is unique due to the presence of both bromine and difluoromethoxy groups on a dimethylbenzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry. The compound’s reactivity and stability are influenced by the electron-withdrawing effects of the bromine and difluoromethoxy groups, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
2-bromo-5-(difluoromethoxy)-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-5-3-7(13-9(11)12)4-6(2)8(5)10/h3-4,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNBHWMCGREHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
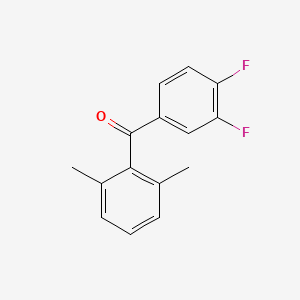
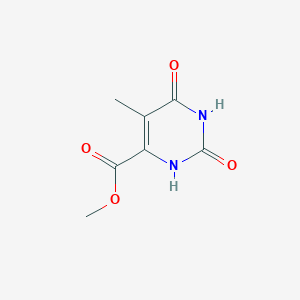

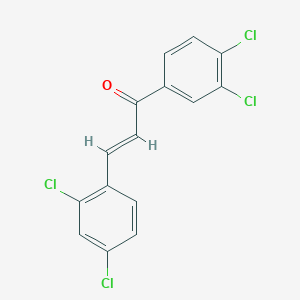
![1,2-Pyrrolidinedicarboxylic acid, 4-[(methylsulfonyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R,4R)-](/img/structure/B6317904.png)

![Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine](/img/structure/B6317922.png)

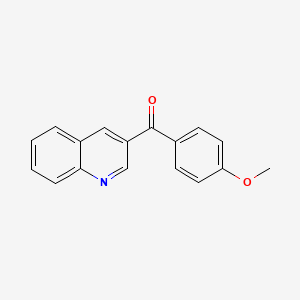

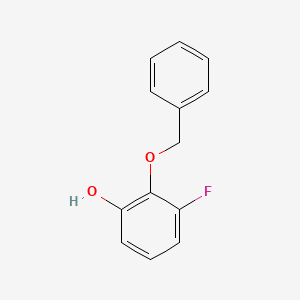
![[3,5-Dibromo-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B6317955.png)
